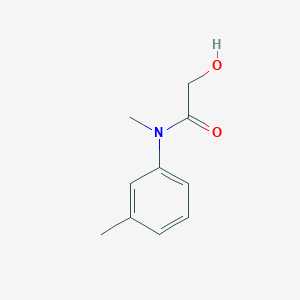![molecular formula C24H23ClN2O3 B14409864 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate CAS No. 80764-04-1](/img/structure/B14409864.png)
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, a chlorophenyl group, and a methoxybenzoate group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-chlorophenol under basic conditions to form the diazenyl intermediate.
Esterification: The final step involves the esterification of the diazenyl intermediate with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for diazotization and coupling reactions can also improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to modulate enzyme activity and receptor binding is central to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-hydroxybenzoate
- 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-aminobenzoate
- 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-nitrobenzoate
Uniqueness
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzoate group enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80764-04-1 |
|---|---|
Molekularformel |
C24H23ClN2O3 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
[4-[(4-butylphenyl)diazenyl]-3-chlorophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H23ClN2O3/c1-3-4-5-17-6-10-19(11-7-17)26-27-23-15-14-21(16-22(23)25)30-24(28)18-8-12-20(29-2)13-9-18/h6-16H,3-5H2,1-2H3 |
InChI-Schlüssel |
OTXZBOKTBOGUES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


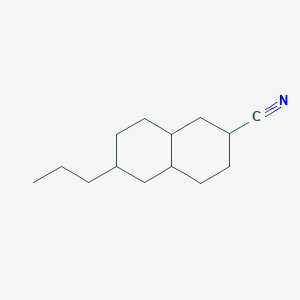
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)


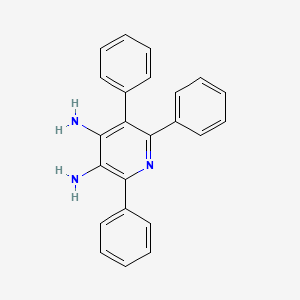

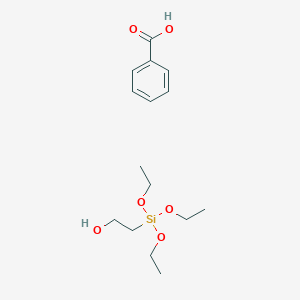
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
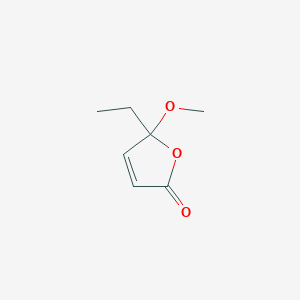
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
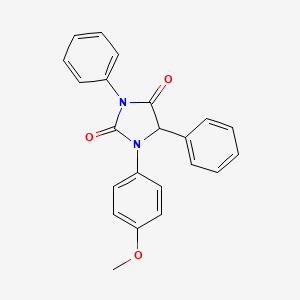
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
